NHS-5(6)Carboxyrhodamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

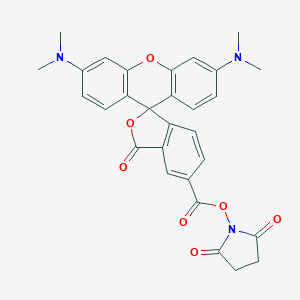

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYYHBMOVJJZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478456 |

Source

|

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150408-83-6 |

Source

|

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NHS-5(6)-Carboxyrhodamine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's physicochemical properties, experimental protocols for its application, and the fundamental principles of its fluorescence.

Core Properties and Variants

NHS-5(6)-Carboxyrhodamine is a mixture of two structural isomers, the 5-carboxy and 6-carboxy derivatives of rhodamine. The N-hydroxysuccinimide (NHS) ester moiety enables covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds. This family of dyes is valued for its brightness, photostability, and pH-insensitive fluorescence in the physiological range. Several variants of carboxyrhodamine are commercially available, each with distinct spectral properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for common NHS-Carboxyrhodamine derivatives, providing a basis for selecting the appropriate fluorophore for specific experimental needs.

| Derivative | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| 5(6)-Carboxyrhodamine 110, SE | 471.42 | ~502 | ~524-527 | ~76,000 | Not specified |

| 5-Carboxytetramethylrhodamine, SE (5-TAMRA) | 527.52 | ~543-546 | ~572-580 | ~95,000 | ~0.1 |

| 6-Carboxytetramethylrhodamine, SE (6-TAMRA) | 527.52 | ~548 | ~570 | Not specified | Not specified |

| 5(6)-Carboxy-X-rhodamine, SE (ROX) | 631.67 | ~570-578 | ~595-600 | >95,000 | Not specified |

Experimental Protocols

The primary application of NHS-5(6)-Carboxyrhodamine is the fluorescent labeling of proteins and antibodies for visualization and quantification. Below is a detailed, generalized protocol for antibody conjugation.

Antibody Labeling with NHS-5(6)-Carboxyrhodamine

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

NHS-5(6)-Carboxyrhodamine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification resin (e.g., Sephadex G-25) or dialysis equipment

-

Storage buffer (e.g., PBS with 0.1% sodium azide (B81097) and a protein stabilizer like BSA)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into the conjugation buffer.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Dye Preparation:

-

Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add the appropriate volume of the dye stock solution to the antibody solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

-

Visualizing Workflows and Mechanisms

Antibody Conjugation Workflow

The following diagram illustrates the key steps in the antibody conjugation process.

Mechanism of Fluorescence: The Jablonski Diagram

The fluorescence of NHS-5(6)-Carboxyrhodamine can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur when a molecule absorbs and emits light.

Upon absorption of a photon of appropriate energy, an electron in the fluorophore is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of S₁ through non-radiative internal conversion. From this state, the electron can return to the ground state via several pathways. The emission of a photon, known as fluorescence, is the desired outcome for imaging applications. Alternatively, the energy can be dissipated as heat through internal conversion, or the molecule can transition to a triplet state (T₁) via intersystem crossing, which can lead to phosphorescence or photochemical reactions.

Applications in Research

NHS-5(6)-Carboxyrhodamine and its derivatives are workhorse fluorophores in a multitude of biological applications, including:

-

Immunofluorescence Microscopy: Labeled antibodies are used to visualize the subcellular localization of specific proteins.

-

Flow Cytometry: Cells labeled with fluorescent antibodies can be identified, quantified, and sorted based on the expression of cell surface or intracellular markers.

-

Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore, carboxyrhodamine can act as an acceptor to study molecular interactions.

-

Drug Development: Fluorescently labeled drug candidates or antibodies can be used to track their distribution and target engagement in cells and tissues.[]

This technical guide serves as a foundational resource for the effective application of NHS-5(6)-Carboxyrhodamine in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

An In-depth Technical Guide to 5(6)-Carboxyrhodamine (TAMRA) NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxytetramethylrhodamine N-hydroxysuccinimidyl ester (NHS ester), a widely used fluorescent dye in biological research. This document will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in labeling biomolecules.

Core Concepts: Chemical Structure and Properties

5(6)-Carboxytetramethylrhodamine, commonly known as TAMRA, is a bright, photostable orange-red fluorescent dye. The NHS ester derivative is a popular amine-reactive labeling reagent used to covalently attach the TAMRA fluorophore to proteins, peptides, amine-modified nucleic acids, and other biomolecules. The "5(6)" designation indicates that the product is a mixture of two isomers, with the carboxamide group at either the 5 or 6 position of the bottom benzene (B151609) ring. These isomers share similar spectral properties.

The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) at a pH of 7-9 to form a stable amide bond.[1]

Chemical Structure

IUPAC Name: 2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

Molecular Formula: C₂₉H₂₅N₃O₇[2][3][4][5]

Molecular Weight: 527.52 g/mol [2][4]

Physicochemical and Spectroscopic Properties

The following tables summarize the key properties of 5(6)-Carboxyrhodamine NHS Ester.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [2][3][4][5] |

| Molecular Weight | 527.52 g/mol | [2][4] |

| Appearance | Solid powder | |

| Solubility | DMSO, DMF, Methanol | [1][6] |

| Storage | -20°C, protected from light and moisture | [1][3][6] |

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | 546 - 554 nm | [1][3] |

| Emission Maximum (λem) | 575 - 580 nm | [1] |

| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 cm⁻¹M⁻¹ | [1][6] |

| Quantum Yield (Φ) | ~0.1 | |

| Spectrally Similar Dyes | Alexa Fluor® 546, CF™ 543, TRITC | [1][6] |

Experimental Protocols

General Protocol for Antibody Labeling

This protocol outlines the general steps for labeling antibodies with 5(6)-TAMRA NHS Ester. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer)

-

5(6)-TAMRA NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching solution (optional): 1 M Tris-HCl, pH 7.5

Procedure:

-

Prepare Antibody: Dissolve the antibody in the labeling buffer at a concentration of 1-10 mg/mL.[7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[7][8]

-

Prepare Dye Solution: Immediately before use, dissolve the 5(6)-TAMRA NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7][8][9] The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.

-

Labeling Reaction: While gently vortexing, add the dye solution to the antibody solution at a molar excess of 5-10 fold (dye:antibody).[7][8] Incubate the reaction for 1 hour at room temperature, protected from light.[7][8][9]

-

Quench Reaction (Optional): To stop the labeling reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM and incubate for 10-15 minutes.[7]

-

Purification: Separate the labeled antibody from the unreacted dye using a desalting column, spin column, or dialysis.[7][8]

-

Storage: Store the purified, labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[8]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. polyorginc.com [polyorginc.com]

- 3. empbiotech.com [empbiotech.com]

- 4. 5(6)-カルボキシテトラメチルローダミン N-スクシンイミジルエステル BioReagent, suitable for fluorescence, ≥70% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]

- 5. empbiotech.com [empbiotech.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. youdobio.com [youdobio.com]

- 8. youdobio.com [youdobio.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Spectral Properties of NHS-5(6)-Carboxyrhodamine

For researchers, scientists, and drug development professionals leveraging fluorescent technologies, a comprehensive understanding of the tools at their disposal is paramount. This guide provides a detailed overview of the spectral properties and applications of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye.

Core Spectral and Physical Properties

NHS-5(6)-Carboxyrhodamine is a bright and photostable fluorescent dye valued for its utility in bioconjugation.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds.[3] This makes it an ideal candidate for labeling antibodies, proteins, and other amine-containing molecules for detection in various biological assays.[1][3] One of its key advantages is its fluorescence insensitivity to pH in the range of 4 to 9, offering stable performance under diverse experimental conditions.[2][4][5][6][7]

The dye is a mixture of two isomers, the 5- and 6-carboxyrhodamine, which can sometimes lead to peak broadening during HPLC purification of labeled conjugates.[5][7][8] For applications requiring high-resolution purification, single-isomer preparations may be preferable.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative properties of NHS-5(6)-Carboxyrhodamine.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~502 nm | [1][2][4][5][6][8][9][10] |

| Emission Maximum (λem) | ~527 nm | [1][2][4][5][6][8][9][10] |

| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [2][4][6][8][9] |

| Molecular Weight | 471.43 g/mol | [2][4][6] |

| Solubility | DMSO, DMF | [2][4][6][8][9] |

Experimental Protocols

Precise and reproducible experimental design is critical for successful bioconjugation. Below are detailed methodologies for protein labeling with NHS-5(6)-Carboxyrhodamine.

General Protein and Antibody Labeling Protocol

This protocol is a generalized procedure for labeling proteins, including antibodies, with NHS-5(6)-Carboxyrhodamine. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

NHS-5(6)-Carboxyrhodamine

-

Protein or antibody solution (free of amine-containing stabilizers like Tris, BSA, or gelatin)

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0, or Phosphate-Buffered Saline (PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.[3]

-

Prepare a stock solution of the dye at 10 mg/mL in anhydrous DMF or DMSO immediately before use.[3] Do not store the reconstituted dye solution, as the NHS ester moiety readily hydrolyzes.[3]

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A 10- to 15-fold molar excess of the dye to the protein is a common starting point for optimization.[3]

-

Add the calculated amount of the dye solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[3]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching reagent can be added to react with any unreacted NHS ester. Add the quenching solution to a final concentration of 10-50 mM and incubate for an additional 10-30 minutes.

-

-

Purification:

-

Storage:

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships in a typical bioconjugation experiment.

Caption: A generalized workflow for protein labeling with NHS-5(6)-Carboxyrhodamine.

Logical Relationship of NHS Ester Reaction

The core of the labeling process is the chemical reaction between the NHS ester and a primary amine on the target molecule.

Caption: The reaction between an NHS ester and a primary amine to form a stable conjugate.

Applications

The bright, green fluorescence and stable bioconjugates of NHS-5(6)-Carboxyrhodamine make it a versatile tool for a range of applications, including:

-

Fluorescence Microscopy: Labeled proteins and antibodies can be used to visualize cellular structures and localize specific targets within cells.[1]

-

Flow Cytometry: Enables the detection and quantification of fluorescently labeled cells.[1]

-

Fluorescence Correlation Spectroscopy (FCS): The photostable nature of the dye is advantageous for this technique.[2][4][6][9][10]

-

Bioconjugation and Tracking: Labeled biomolecules can be tracked in various biological systems.[1]

This technical guide provides a foundational understanding of NHS-5(6)-Carboxyrhodamine. For specific applications, further optimization of labeling conditions and experimental parameters is recommended to achieve the best results.

References

- 1. 5(6)-Carboxyrhodamine 110 NHS ester | CAS 219729-26-7 | AxisPharm [axispharm.com]

- 2. 5(6)-Carboxyrhodamine 110 NHS Ester | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]

- 9. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. youdobio.com [youdobio.com]

An In-Depth Technical Guide to NHS-5(6)-Carboxyrhodamine: Excitation, Emission, and Application in Signaling Research

This technical guide provides a comprehensive overview of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document details its spectral properties, experimental protocols for bioconjugation, and its application in visualizing cellular signaling pathways.

Core Spectroscopic Properties

NHS-5(6)-Carboxyrhodamine is a rhodamine derivative activated with an N-hydroxysuccinimide (NHS) ester. This functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. It is important to distinguish between two common forms of carboxyrhodamine NHS esters: the red-fluorescent 5(6)-Carboxytetramethylrhodamine (commonly known as TAMRA or TMR) and the green-fluorescent 5(6)-Carboxyrhodamine 110. To ensure clarity, the spectral properties of both are presented below.

| Property | 5(6)-Carboxytetramethylrhodamine NHS Ester (TAMRA-NHS) | 5(6)-Carboxyrhodamine 110 NHS Ester |

| Excitation Maximum (λex) | ~546 - 553 nm[1][2][3] | ~502 nm[4][5][6][7] |

| Emission Maximum (λem) | ~575 - 580 nm[1][2][3] | ~527 nm[4][5][6][7] |

| Molar Extinction Coeff. | ~92,000 - 95,000 cm⁻¹M⁻¹[1][3] | ~76,000 cm⁻¹M⁻¹[5][7] |

| Molecular Weight | ~527.53 g/mol [1][3] | ~471.43 g/mol [5] |

| Fluorescence Color | Orange-Red | Green |

| Common Applications | Labeling proteins, peptides, and nucleic acids[1][2] | Fluorescence Correlation Spectroscopy[4] |

Note: The exact excitation and emission maxima can vary depending on the solvent, pH, and the molecule to which the dye is conjugated.

Experimental Protocol: Protein Labeling with NHS-5(6)-Carboxyrhodamine

The following is a generalized protocol for the covalent labeling of proteins with NHS-5(6)-Carboxyrhodamine. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

-

NHS-5(6)-Carboxyrhodamine (e.g., 5(6)-TAMRA NHS Ester).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.

-

Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a suitable concentration. Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction mixture and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~550 nm for TAMRA).

-

-

Storage:

-

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Visualization of Signaling Pathways: A Case Study in EGFR Signaling

Fluorescently labeled ligands are powerful tools for studying the dynamics of cell surface receptor signaling. A prominent example is the use of rhodamine-labeled Epidermal Growth Factor (EGF) to investigate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9]

The binding of a fluorescently labeled EGF molecule to the EGFR on the cell surface initiates a cascade of events that can be visualized using fluorescence microscopy.[10][11] This includes receptor dimerization, autophosphorylation, and subsequent internalization of the receptor-ligand complex into endosomes.[8][12][13] The trafficking of these fluorescently labeled complexes can then be tracked through the endocytic pathway, providing insights into the spatial and temporal regulation of EGFR signaling.

Below is a diagram illustrating the experimental workflow for labeling a protein with NHS-5(6)-Carboxyrhodamine.

The following diagram illustrates the key steps in the EGFR signaling pathway that can be visualized using a fluorescently labeled EGF ligand.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]

- 7. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]

- 8. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A perspective of fluorescence microscopy for cellular structural biology with EGFR as witness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescent-labeled growth factor molecules serve as probes for receptor binding and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Membrane Trafficking on Signaling by Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amine Reactivity of NHS-5(6)-Carboxyrhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the amine reactivity of N-hydroxysuccinimide (NHS)-5(6)-Carboxyrhodamine, a widely used fluorescent label in biological research and drug development. This document details the chemical principles, reaction kinetics, experimental protocols, and applications of this versatile reagent, with a focus on providing actionable data and methodologies for laboratory professionals.

Core Principles of NHS-Ester Amine Reactivity

The fundamental reaction between an NHS-ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[1]

The primary targets for NHS esters on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2] These primary amines are typically located on the exterior surfaces of proteins, making them accessible for conjugation.[2]

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter governing the success of an NHS-ester conjugation.[3] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[3]

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly reducing the reaction rate.[3]

-

Optimal pH (7.2 - 8.5): This range represents a compromise, maximizing the concentration of deprotonated, reactive amines while minimizing the rate of NHS-ester hydrolysis.[4] The optimal pH for modification is generally considered to be between 8.3 and 8.5.[5][6]

-

High pH (>8.5): While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also accelerates dramatically, leading to a lower yield of the desired conjugate.[3]

Quantitative Data on NHS-Ester Reactivity and Stability

The efficiency of the labeling reaction is a balance between the desired aminolysis and the competing hydrolysis of the NHS ester. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data compiled from multiple sources.[1][7][8] This table clearly demonstrates the inverse relationship between pH and NHS-ester stability.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |

| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very High |

| N-terminus | α-Amino (-NH₂) | High | Amide | Very High |

| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Moderate |

| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Low |

| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Very Low | Ester | Very Low |

Experimental Protocols

The following are detailed methodologies for key experiments involving NHS-5(6)-Carboxyrhodamine.

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of a protein with NHS-5(6)-Carboxyrhodamine.

Materials:

-

Protein of interest

-

NHS-5(6)-Carboxyrhodamine

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[5][6] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[9]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., desalting spin column or gel filtration column)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in an incompatible buffer, exchange it for the Reaction Buffer using dialysis or a desalting column.[6]

-

Prepare the NHS-Ester Solution: Immediately before use, dissolve the NHS-5(6)-Carboxyrhodamine in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8] The optimal molar ratio may need to be determined empirically.[9]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.[2]

-

Purification: Remove the unreacted dye and byproducts using a desalting spin column, gel filtration, or dialysis.[2]

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage, protected from light.[2]

Protocol for Antibody Labeling

This protocol is specifically tailored for labeling antibodies with NHS-5(6)-Carboxyrhodamine.

Materials:

-

Purified antibody (1 mg at ~2 mg/mL)

-

NHS-5(6)-Carboxyrhodamine

-

Labeling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS) or 50 mM sodium borate, pH 8.5.[3]

-

Anhydrous DMSO or DMF

-

Spin columns with purification resin

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of approximately 2 mg/mL.[10] If necessary, perform a buffer exchange.[3]

-

Dye Preparation: Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.[6] Dissolve the dye in anhydrous DMSO or DMF.[6]

-

Labeling Reaction: Add the appropriate volume of the dye solution to the antibody solution. A 10- to 15-fold molar excess of the dye is often optimal.[6] Mix well by pipetting.

-

Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[3]

-

Purification:

-

Prepare two spin columns by removing the storage solution.

-

Add the labeling reaction mixture to the spin columns.

-

Centrifuge at ~1000 x g for 30-45 seconds to collect the purified antibody.[3]

-

-

Storage: Store the labeled antibody at 4°C for up to one month or at -20°C for long-term storage.[3]

Application in Studying Signaling Pathways: Fluorescence Resonance Energy Transfer (FRET)

NHS-5(6)-Carboxyrhodamine is a valuable tool for studying molecular interactions within signaling pathways through Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[11][12] This phenomenon can be used as a "spectroscopic ruler" to measure distances on the order of 10-100 Å, which is comparable to the dimensions of biological macromolecules.[12][13]

By labeling two interacting proteins with a suitable donor-acceptor pair of fluorophores (where NHS-5(6)-Carboxyrhodamine could serve as one), the proximity of these proteins can be monitored. An increase in FRET signal upon cellular stimulation, for example, would indicate that the two proteins are coming closer together, a key event in many signaling cascades.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 2. youdobio.com [youdobio.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. broadpharm.com [broadpharm.com]

- 11. ulab360.com [ulab360.com]

- 12. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of NHS-5(6)Carboxyrhodamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of NHS-5(6)Carboxyrhodamine, a widely used amine-reactive fluorescent dye. Understanding the solubility of this reagent in various solvents is critical for its effective use in bioconjugation, immunoassays, and other fluorescence-based applications. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogenous solution. For fluorescent dyes like this compound, solubility is a crucial parameter that influences stock solution preparation, labeling efficiency, and the potential for aggregation-induced artifacts. The N-hydroxysuccinimide (NHS) ester group, while essential for amine reactivity, is susceptible to hydrolysis, particularly in aqueous environments. This instability necessitates careful solvent selection and handling to maintain the dye's reactivity.

Solubility of this compound in Various Solvents

This compound exhibits high solubility in polar aprotic organic solvents and limited solubility in aqueous buffers. For practical applications, it is standard practice to prepare a concentrated stock solution in an anhydrous organic solvent and then dilute it into the desired aqueous reaction buffer immediately before use.

Table 1: Solubility of this compound

| Solvent | Type | Solubility | Recommended Stock Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 10 mg/mL[1] | Anhydrous grade is recommended to prevent hydrolysis of the NHS ester. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 10 mg/mL[1] | Anhydrous grade is recommended. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Information not readily available | May be a suitable alternative to DMSO or DMF. |

| Methanol (MeOH) | Polar Protic | Moderate | Information not readily available | Potential for reaction with the NHS ester over time. |

| Ethanol (EtOH) | Polar Protic | Moderate | Information not readily available | Similar to methanol, potential for NHS ester reaction. |

| Water & Aqueous Buffers (e.g., PBS) | Polar Protic | Low / Sparingly Soluble | Not recommended for stock solutions | Dilution from an organic stock is the standard method.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for reproducible experimental design. Below are three common methods that can be adapted to quantify the solubility of this compound.

Gravimetric Method

This classic method directly measures the mass of a solute dissolved in a given volume of solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant without disturbing the pellet.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the dye.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the supernatant collected.

-

Caption: Gravimetric Solubility Determination Workflow.

Spectrophotometric (Turbidity) Method

This method determines the kinetic solubility by identifying the concentration at which the compound precipitates out of solution, leading to increased turbidity.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10 mg/mL).

-

-

Serial Dilutions:

-

In a microplate, perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.

-

-

Addition to Test Solvent:

-

Transfer a small, precise volume of each dilution to another microplate containing the test solvent (e.g., an aqueous buffer). This will induce precipitation for concentrations above the solubility limit.

-

-

Incubation and Measurement:

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the absorbance (turbidity) of each well at a wavelength where the dye does not absorb (e.g., 650 nm) using a microplate reader.

-

-

Data Analysis:

-

Plot the measured absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.

-

Caption: Spectrophotometric Solubility Determination Workflow.

Filter Paper Spot Test

This is a simple, semi-quantitative method to quickly assess solubility.

Methodology:

-

Preparation of Dye Solutions:

-

Prepare a series of solutions of this compound in the test solvent at different concentrations.

-

-

Spotting:

-

Using a pipette, spot a small, uniform volume of each solution onto a piece of filter paper.

-

-

Observation:

-

Allow the spots to dry completely.

-

Observe the spots. A uniform spot indicates that the dye was fully dissolved. The presence of a ring or uneven coloration suggests that the solubility limit was exceeded, and the undissolved dye particles were wicked to the edges of the spot as the solvent evaporated.

-

-

Determination:

-

The highest concentration that results in a uniform spot is an approximation of the solubility.

-

Caption: Filter Paper Spot Test Workflow.

Factors Influencing Solubility and Stability

Several factors can impact the solubility and stability of this compound:

-

Solvent Purity: The presence of water in organic solvents will lead to the hydrolysis of the NHS ester, reducing its reactivity. Always use anhydrous grade solvents.

-

Temperature: While solubility often increases with temperature, elevated temperatures can also accelerate the degradation of the dye and the hydrolysis of the NHS ester.

-

pH: In aqueous solutions, the NHS ester is most stable at a slightly acidic pH (around 6.0). At pH values above 8.5, hydrolysis is significantly accelerated.

-

Light Exposure: Like many fluorescent dyes, this compound can be susceptible to photobleaching. Store stock solutions and labeled conjugates protected from light.

By understanding these solubility characteristics and employing the appropriate handling and experimental techniques, researchers can ensure the reliable and effective use of this compound in their applications.

References

Stability and Storage of NHS-5(6)-Carboxyrhodamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-hydroxysuccinimidyl (NHS)-5(6)-Carboxyrhodamine. Understanding these parameters is critical for ensuring the reactivity and reproducibility of this widely used fluorescent labeling reagent in research and drug development. This document outlines recommended storage protocols, factors influencing stability, and methodologies for assessing the integrity of the compound.

Core Concepts: The Chemistry of NHS Esters

NHS-5(6)-Carboxyrhodamine is an amine-reactive fluorescent dye. The N-hydroxysuccinimide ester functional group reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. However, the NHS ester is susceptible to hydrolysis, a competing reaction that renders the dye inactive. The rate of this hydrolysis is a key factor in the stability and effective use of the reagent.

The primary competing reaction during the labeling of biomolecules is the hydrolysis of the NHS ester, which increases with higher pH.[1]

Storage Recommendations

Proper storage of NHS-5(6)-Carboxyrhodamine is paramount to preserving its reactivity. Recommendations for both the solid form and solutions are summarized below.

Solid Form

As a solid, NHS-5(6)-Carboxyrhodamine is relatively stable. However, it is crucial to protect it from moisture.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C for long-term storage.[2][3][4] | Minimizes degradation over extended periods. |

| Atmosphere | Store under an inert, dry gas (e.g., argon or nitrogen). | Prevents exposure to moisture, which can hydrolyze the NHS ester. |

| Light | Protect from light.[2][4] | Rhodamine dyes are susceptible to photodegradation. |

| Handling | Allow the vial to equilibrate to room temperature before opening.[1] | Prevents condensation of atmospheric moisture onto the cold powder. |

In Solution

Once dissolved, the stability of NHS-5(6)-Carboxyrhodamine is significantly reduced. The choice of solvent and storage conditions are critical.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4] | These polar aprotic solvents are suitable for dissolving the dye and are compatible with most labeling reactions. The absence of water is critical to prevent hydrolysis. |

| Temperature | -20°C to -80°C for short to medium-term storage.[2] | Slows the rate of hydrolysis. |

| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles which can introduce moisture and potentially degrade the compound. |

| Light | Protect from light.[2] | Prevents photodegradation of the fluorophore. |

| Duration | Use promptly after preparation. For storage, solutions in anhydrous DMF may be stable for 1-2 months at -20°C. | The NHS ester is highly susceptible to hydrolysis, even in the presence of trace amounts of water in the solvent. |

Factors Affecting Stability

Several environmental factors can impact the stability of NHS-5(6)-Carboxyrhodamine, primarily by influencing the rate of hydrolysis of the NHS ester.

pH

The pH of the environment is the most critical factor affecting the stability of NHS esters in aqueous solutions.

-

Low pH (acidic): The rate of hydrolysis is relatively slow. However, the primary amine targets for labeling are protonated and thus less nucleophilic, leading to a very slow labeling reaction.

-

Neutral to Slightly Basic pH (7.2-8.5): This is the optimal range for the labeling reaction.[5] There is a sufficient concentration of deprotonated primary amines for efficient conjugation, while the rate of hydrolysis is manageable.[5]

-

High pH (alkaline): The rate of hydrolysis increases significantly at higher pH.[1]

Quantitative Impact of pH on NHS Ester Hydrolysis:

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours[2] |

| 8.6 | 4°C | 10 minutes[2] |

Temperature

Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of the NHS ester. Therefore, it is crucial to store both the solid compound and its solutions at low temperatures (-20°C to -80°C) to maximize shelf life.

Moisture

Water is the reactant in the hydrolysis of the NHS ester. It is imperative to use anhydrous solvents and to minimize the exposure of the solid and dissolved dye to atmospheric moisture. DMSO is hygroscopic and will readily absorb water from the air.

Light

Rhodamine dyes are known to be susceptible to photodegradation. While 5(6)-Carboxyrhodamine is considered relatively photostable, prolonged exposure to light, especially of high intensity, should be avoided to preserve its fluorescent properties.[3][4][6]

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

NHS-5(6)-Carboxyrhodamine

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Microcentrifuge tubes suitable for low-temperature storage

Procedure:

-

Allow the vial of NHS-5(6)-Carboxyrhodamine to warm to room temperature before opening.

-

Prepare a stock solution, for example, at a concentration of 10 mg/mL in anhydrous DMSO or DMF.[1]

-

Vortex thoroughly to ensure complete dissolution.

-

Immediately aliquot the stock solution into single-use, tightly sealed tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

Assessment of NHS Ester Reactivity (Qualitative)

This protocol allows for a qualitative assessment of the remaining amine-reactivity of an NHS ester solution by detecting the release of the N-hydroxysuccinimide (NHS) leaving group upon base-catalyzed hydrolysis. The free NHS absorbs light at approximately 260 nm.

Materials:

-

Solution of NHS-5(6)-Carboxyrhodamine in DMSO or DMF

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

-

0.5 M NaOH solution

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Dilute a small amount of the NHS-5(6)-Carboxyrhodamine stock solution in the amine-free buffer to a concentration suitable for absorbance measurement.

-

Measure the initial absorbance at 260 nm (A_initial).

-

To the solution in the cuvette, add a small volume of 0.5 M NaOH to initiate rapid hydrolysis of the NHS ester.

-

Immediately mix and measure the absorbance at 260 nm again (A_final).

-

Interpretation: A significant increase in absorbance at 260 nm (A_final > A_initial) indicates the presence of reactive NHS ester. If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed.

Visualizing Workflows and Pathways

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of NHS-5(6)-Carboxyrhodamine to maintain its stability and reactivity.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. biotium.com [biotium.com]

- 5. Photocatalytic Degradation of Single and Binary Mixture of Brilliant Green and Rhodamine B Dyes by Zinc Sulfide Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Isomers of NHS-5(6)-Carboxyrhodamine for Researchers and Drug Development Professionals

Introduction

NHS-5(6)-Carboxyrhodamine, a prominent member of the rhodamine family of fluorescent dyes, is a widely utilized tool in biological research and drug development. Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids. A key characteristic of this reagent is that it is typically supplied as a mixture of two structural isomers: the 5-isomer and the 6-isomer. While this mixture is suitable for many applications, the presence of two distinct molecular species can have implications for the purification and characterization of labeled conjugates. This guide provides a detailed examination of the properties of these isomers, their fundamental differences, and practical considerations for their use in experimental workflows.

Structural and Physicochemical Differences Between 5- and 6-Isomers

The core difference between the 5- and 6-isomers of NHS-Carboxyrhodamine lies in the substitution pattern on the benzoic acid moiety of the rhodamine core structure. The NHS ester group is attached to a carboxyl group which is positioned at either the 5- or 6-position of the bottom benzene (B151609) ring.

While the core fluorophore remains the same, the position of the reactive group can subtly influence the physicochemical properties of the dye and its conjugates. The synthesis of carboxyrhodamine typically results in a mixture of these two isomers, and their separation is a non-trivial process due to their very similar polarities and chromatographic behavior.[1][2] The use of isomerically pure compounds is often preferred for applications requiring high-resolution separation, such as in high-performance liquid chromatography (HPLC), as conjugates of mixed isomers can lead to peak broadening.[3][4][5]

Quantitative Data and Spectral Properties

| Property | 5-NHS-Carboxyrhodamine | 6-NHS-Carboxyrhodamine | 5(6)-NHS-Carboxyrhodamine (Mixture) |

| Excitation Maximum (λex) | ~502 nm[5] | Not explicitly stated, but expected to be very similar to the 5-isomer | ~502 nm[1][6][7] |

| Emission Maximum (λem) | ~527 nm[5] | Not explicitly stated, but expected to be very similar to the 5-isomer | ~527 nm[1][6][7] |

| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹[3][5] | Not explicitly stated | 76,000 cm⁻¹M⁻¹[1][8] |

| Quantum Yield (Φ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Molecular Weight | 471.43 g/mol [3] | 471.43 g/mol | 471.43 g/mol [6] |

| Solubility | DMSO, DMF[3] | DMSO, DMF | DMSO, DMF[6] |

Note: The spectral properties of rhodamine dyes are generally stable over a pH range of 4-9, a notable advantage over fluorescein-based dyes.[6]

Experimental Protocols

The following are detailed methodologies for the use of NHS-5(6)-Carboxyrhodamine in bioconjugation.

Protein Labeling with NHS-5(6)-Carboxyrhodamine

This protocol is a general guideline for the covalent labeling of proteins, such as antibodies, with NHS-5(6)-Carboxyrhodamine.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

NHS-5(6)-Carboxyrhodamine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis tubing

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer by dialysis or buffer exchange chromatography.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the protein-dye conjugate from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Alternatively, the unreacted dye can be removed by dialysis against a large volume of the storage buffer.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~502 nm (for the dye).

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Purification of Labeled Peptides and Oligonucleotides via HPLC

For smaller biomolecules like peptides and amine-modified oligonucleotides, HPLC is the preferred method for purification.

Instrumentation and Reagents:

-

Reverse-phase HPLC system with a UV-Vis or fluorescence detector

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Labeled peptide or oligonucleotide sample

Procedure:

-

Sample Preparation:

-

After the labeling reaction, quench any remaining reactive dye with an amine-containing buffer if necessary.

-

Acidify the reaction mixture with a small amount of TFA.

-

-

HPLC Separation:

-

Inject the sample onto the C18 column.

-

Elute the labeled product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

-

Monitor the elution profile at the absorbance maximum of the dye (~502 nm) and the peptide/oligonucleotide (typically ~220 nm or ~260 nm, respectively).

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the desired product peak.

-

Confirm the identity and purity of the collected fractions by mass spectrometry.

-

-

Lyophilization:

-

Lyophilize the pure, labeled product to obtain a stable powder.

-

Visualizations

Logical Relationship of NHS-5(6)-Carboxyrhodamine Isomers

Caption: Synthesis and separation workflow for 5- and 6-Carboxyrhodamine isomers.

Bioconjugation Workflow

Caption: General workflow for bioconjugation with NHS-Carboxyrhodamine.

Conclusion

The 5- and 6-isomers of NHS-Carboxyrhodamine are powerful reagents for fluorescently labeling biomolecules. While the mixed isomers are suitable for a wide range of applications, the use of isomerically pure forms is advantageous for studies requiring high-resolution analytical separation. Understanding the subtle differences between these isomers and employing appropriate experimental protocols are crucial for obtaining reliable and reproducible results in research and development. The choice between the isomer mixture and a single isomer will ultimately depend on the specific requirements of the application and the analytical methods employed for downstream analysis.

References

- 1. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. 5(6)-Carboxyrhodamine 110 NHS ester | CAS 219729-26-7 | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

NHS-5(6)Carboxyrhodamine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of NHS-5(6)Carboxyrhodamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, also known as 5(6)-Carboxytetramethylrhodamine N-hydroxysuccinimide ester (CAS Number: 150408-83-6). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary and secondary amines to form stable amide bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 150408-83-6 | [1] |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [1] |

| Molecular Weight | 527.52 g/mol | [1] |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMF and DMSO | [2][3][4] |

| Storage Temperature | -20°C | [2][3][4] |

| Flash Point | 413.1°C | [2][4] |

| Density | 1.49 - 1.5 g/cm³ | [2][4] |

Hazard Identification and Toxicology

While many safety data sheets (SDS) for compounds with CAS number 150408-83-6 classify it as not a hazardous substance or mixture, it is prudent to handle it with care as the toxicological properties have not been fully investigated.[5][6] An SDS for a closely related single isomer (5-Carboxytetramethylrhodamine, succinimide (B58015) ester) notes that it may be harmful if inhaled and may cause respiratory tract irritation.[7]

Table 2: Hazard Information

| Hazard Type | Description | Reference |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | [7] |

| Skin Contact | May cause skin irritation upon prolonged contact. | N/A |

| Eye Contact | May cause eye irritation. | N/A |

| Ingestion | Harmful effects are not expected from ingestion of insignificant quantities in an occupational setting. | [8] |

| Chronic Exposure | No data available. | [7] |

Quantitative Toxicity Data: Specific quantitative toxicity data, such as LD50 (median lethal dose), is not available for this compound.[7] The toxicological properties are considered not fully investigated.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure user safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear tight-sealing safety goggles or eyeshields.[9]

-

Hand Protection: Use compatible chemical-resistant gloves.[9]

-

Respiratory Protection: For operations that may generate dust, a type N95 (US) or equivalent respirator is recommended. Ensure adequate ventilation, such as using a chemical fume hood.[7]

-

Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[9]

General Handling Precautions

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Practice good industrial hygiene and safety.[6][9] Wash hands thoroughly after handling.

Storage Conditions

-

The compound is moisture-sensitive (hygroscopic).[6] To prevent degradation, allow the vial to equilibrate to room temperature before opening.

-

Protect from light, especially when in solution.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. If not breathing, provide artificial respiration. | [5][10][11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or symptoms develop. | [8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [5][10][11] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice. | [5][8][10][11] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and ensure adequate ventilation.[7]

-

Containment and Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7] For larger spills, prevent further leakage if safe to do so.[10][11]

-

Environmental Precautions: Do not let the product enter drains.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[5][10][11]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including oxides of carbon and nitrogen.[6][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10][11]

Experimental Protocols and Stability

Reagent Preparation and Use

Due to the moisture-sensitive nature of the NHS ester, it is critical to protect the reagent from humidity to prevent hydrolysis, which renders it non-reactive.

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

-

Dissolution: Dissolve the reagent in anhydrous DMSO or DMF immediately before use.

-

Stock Solutions: Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes. Discard any unused reconstituted reagent.

Stability and Incompatible Materials

-

Stability: The solid compound is stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6][7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may form.[6]

Disposal Considerations

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] Contaminated packaging and unused material should be treated as chemical waste.

Workflow Diagrams

The following diagram illustrates the standard workflow for safely handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. Cas 150408-83-6,5(6)-Carboxytetramethylrhodamine succinimidyl ester | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. fp.vectorlabs.com [fp.vectorlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. eurogentec.com [eurogentec.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

Methodological & Application

Application Notes and Protocols for NHS-5(6)-Carboxyrhodamine Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of antibodies with NHS-5(6)-Carboxyrhodamine, an amine-reactive fluorescent dye. This protocol is designed for use in various research and drug development applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction

5(6)-Carboxyrhodamine, succinimidyl ester (NHS-Rhodamine), is a widely used fluorescent probe for labeling proteins and other biomolecules.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[1] This process, known as bioconjugation, yields brightly fluorescent and photostable antibody conjugates.[][] Rhodamine-labeled antibodies are valuable tools for detecting and visualizing specific target antigens in a variety of biological assays.[][4]

The fluorescence properties of NHS-Rhodamine, with an excitation maximum around 552 nm and an emission maximum around 575 nm, make it compatible with common fluorescence detection instrumentation.[1][5] It is less sensitive to pH changes than fluorescein (B123965) and exhibits greater photostability, although its quantum yield is lower.[1][5]

Key Applications of Rhodamine-Labeled Antibodies:

-

Immunofluorescence Microscopy: Visualize the localization of target antigens in fixed or live cells and tissues.[]

-

Flow Cytometry: Identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[]

-

Western Blotting (WB) and ELISA: Used as detection reagents in various immunoassay formats.[6]

-

Drug Development: Monitor drug-target interactions and validate potential therapeutic targets.[]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful antibody labeling with NHS-5(6)-Carboxyrhodamine.

Table 1: Antibody and Buffer Recommendations

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 0.5 - 10 mg/mL | Optimal results are often achieved at 1-2 mg/mL.[5][6][] |

| Antibody Purity | >95% | High purity is essential to avoid labeling of contaminating proteins. |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, MES, MOPS) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester and must be avoided.[5][6] |

| Buffer pH | 7.0 - 9.0 | The reaction is more efficient at slightly alkaline pH (8.0-8.5), but starting with PBS (pH 7.2-7.4) is recommended for initial experiments to avoid precipitation.[1][5][6] |

Table 2: Labeling Reaction Parameters

| Parameter | Recommended Range/Value | Notes |

| Molar Excess of Dye to Antibody | 10:1 to 15:1 | This ratio can be adjusted to control the degree of labeling. Higher ratios can lead to precipitation and fluorescence quenching.[1][] |

| Dye Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use as the NHS ester is moisture-sensitive and hydrolyzes quickly.[1][8] |

| Incubation Time | 1 hour at Room Temperature or 2 hours on Ice | Protect the reaction from light to prevent photobleaching.[1][8] |

| Quenching (Optional) | Add Tris-HCl to a final concentration of 10-100 mM | This step terminates the reaction by consuming unreacted NHS ester. Incubate for 10-15 minutes.[8][9] |

Experimental Protocols

I. Antibody Preparation

It is crucial to prepare the antibody in a suitable buffer free of primary amines.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1][5][6] This can be achieved through:

-

Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.[]

-

pH Adjustment (Optional but Recommended): For optimal labeling efficiency, the pH of the antibody solution can be raised to 8.0-8.5 by adding a small volume of a basic buffer like 1M sodium bicarbonate or 0.67M borate (B1201080) buffer.[5][11][12] However, for initial experiments, PBS at pH 7.2-7.4 is a safe starting point to avoid potential precipitation.[1]

II. NHS-Rhodamine Stock Solution Preparation

The NHS-Rhodamine reagent is sensitive to moisture and should be handled accordingly.

-

Equilibrate: Allow the vial of NHS-Rhodamine to warm to room temperature before opening to prevent moisture condensation.[1][5]

-

Dissolve: Immediately before use, dissolve the NHS-Rhodamine in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[1][8]

-

Mix: Vortex the solution until the dye is completely dissolved.[1]

III. Antibody Labeling Reaction

-

Calculate Dye Amount: Determine the volume of the 10 mg/mL NHS-Rhodamine stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

-

Add Dye to Antibody: While gently vortexing, add the calculated amount of NHS-Rhodamine solution to the prepared antibody solution.[12]

-

Incubate: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.[1] Protect the reaction from light by covering the tube with aluminum foil.[8]

-

Quench Reaction (Optional): To stop the labeling reaction, add a quenching buffer such as 1M Tris-HCl, pH 7.5, to a final concentration of 10-100 mM and incubate for an additional 10-15 minutes at room temperature.[8][9]

IV. Purification of the Labeled Antibody

Purification is a critical step to remove unreacted, free dye, which can cause high background in subsequent applications.[]

-

Purification Methods:

-

Gel Filtration/Size-Exclusion Chromatography: This is a common and effective method to separate the larger labeled antibody from the smaller, unbound dye molecules.[1][]

-

Dialysis: Dialyze the labeled antibody solution against PBS at 4°C with several buffer changes until no free dye is observed in the dialysis buffer.[]

-

Spin Columns: Commercially available spin columns designed for dye removal offer a quick and convenient purification method.[5]

-

-

Hydrophobic Adsorption Chromatography (Optional): For applications sensitive to non-specific staining, an additional purification step using hydrophobic beads (e.g., Bio-Beads SM-2) can be employed to remove any rhodamine that has non-covalently adsorbed to the antibody.[13]

V. Characterization and Storage of the Conjugate

-

Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the rhodamine dye (~552 nm).

-

Storage: Store the purified, labeled antibody at 4°C, protected from light.[1] For long-term storage, it can be aliquoted and stored at -20°C.[8] Avoid repeated freeze-thaw cycles.[5] Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) can be beneficial if the conjugate concentration is low (<1 mg/mL).[5] A preservative such as sodium azide (B81097) (0.02-0.1%) can also be added to prevent microbial growth.[1][6]

Visualized Workflows

Caption: Experimental workflow for antibody labeling with NHS-Rhodamine.

Caption: Chemical reaction of NHS-Rhodamine with a primary amine on an antibody.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. abcam.co.jp [abcam.co.jp]

- 8. youdobio.com [youdobio.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. Hydrophobic adsorption chromatography to reduce nonspecific staining by rhodamine-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Peptide Conjugation with NHS-5(6)-Carboxyrhodamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization, tracking, and quantification of peptides in a variety of experimental settings. Among the diverse palette of fluorescent dyes, rhodamine derivatives are favored for their brightness, photostability, and relatively low pH sensitivity.[1][2] This guide provides a detailed, step-by-step protocol for the conjugation of peptides with 5(6)-Carboxyrhodamine, N-succinimidyl ester (NHS-5(6)-Carboxyrhodamine), a widely used amine-reactive fluorescent probe.

NHS-5(6)-Carboxyrhodamine reacts efficiently with primary amino groups (-NH2) present at the N-terminus of a peptide or on the side chain of lysine (B10760008) residues to form stable amide bonds.[1][3] The reaction is typically carried out in a slightly alkaline buffer to ensure the targeted amino groups are deprotonated and thus nucleophilic.[3][4] This protocol will cover the essential steps from peptide preparation and conjugation to the purification and characterization of the final labeled product.

Materials and Reagents

| Reagent/Material | Supplier/Grade | Notes |

| Peptide with a primary amine | Custom synthesis or commercial | Ensure high purity (>95%) |

| NHS-5(6)-Carboxyrhodamine | Commercial supplier | Store desiccated and protected from light at -20°C |

| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | High purity, amine-free | To dissolve the NHS-ester |

| Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5) | Prepare fresh | Avoid buffers containing primary amines (e.g., Tris, glycine)[5] |

| Quenching Reagent (e.g., 1.5 M Hydroxylamine (B1172632), pH 8.5 or 1 M Tris-HCl, pH 8.0) | Optional, prepare fresh | To stop the reaction |

| Purification System (e.g., HPLC, Gel Filtration Columns) | Appropriate for peptide size | C18 column is common for HPLC[6] |

| HPLC Solvents (e.g., Acetonitrile (B52724), Water, Trifluoroacetic Acid) | HPLC grade | |

| Spectrophotometer (UV-Vis) | For quantification |

Experimental Protocols

Part 1: Preparation of Reagents

-

Peptide Solution:

-

NHS-5(6)-Carboxyrhodamine Solution:

-

Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.[1]

-

Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.[1][7] The NHS-ester is susceptible to hydrolysis, so do not store the solution for extended periods.[1]

-

Part 2: Peptide Conjugation